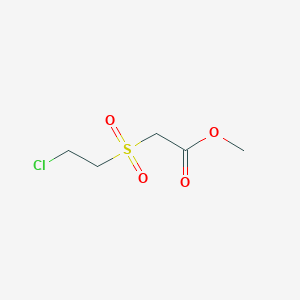

Methyl 2-((2-chloroethyl)sulfonyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-chloroethylsulfonyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO4S/c1-10-5(7)4-11(8,9)3-2-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESQCVDWRUHZGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 2 Chloroethyl Sulfonyl Acetate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in This process of imaginary bond breaking, known as disconnection, helps to devise a viable synthetic route. ias.ac.in For methyl 2-((2-chloroethyl)sulfonyl)acetate, the primary strategic disconnections are identified at the carbon-sulfur, sulfur-oxygen, and carbon-oxygen bonds of the sulfonylacetate moiety.

The key disconnections for the target molecule are:

C(sulfonyl)-C(acetyl) bond: This disconnection points to a precursor containing the sulfonyl group and a separate two-carbon acetyl unit.

S-C(ethyl) bond: Breaking this bond suggests a precursor with a sulfonylacetate group and a separate 2-chloroethyl unit.

S=O bonds of the sulfone: This implies an oxidation of a precursor sulfide (B99878).

C-O bond of the ester: This suggests a final esterification step from a corresponding carboxylic acid.

Following these disconnections, a logical forward synthesis emerges, which typically involves the formation of a thioether intermediate, followed by oxidation to the sulfone and subsequent functional group manipulations.

Precursor Identification and Elaboration for the Sulfonylacetate Moiety

A crucial step in the synthesis is the construction of the sulfonylacetate core. A common strategy involves starting with a precursor that already contains the sulfur and acetate (B1210297) functionalities or can be readily converted to them.

One viable precursor is methyl 2-mercaptoacetate . This starting material provides the sulfur atom and the methyl acetate group in a single molecule. The synthesis would then proceed by alkylation of the thiol group.

Alternatively, one could start with chloroacetic acid or its methyl ester. Reaction with a sulfur nucleophile, such as sodium sulfide or thiourea (B124793) followed by hydrolysis, can introduce the sulfur atom.

Another approach involves the use of sulfonyl chlorides as precursors. nih.gov For instance, a sulfonyl chloride could be reacted with a suitable carbanion equivalent of methyl acetate.

A plausible synthetic sequence starting from methyl thioglycolate is outlined below:

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

| 1 | Methyl thioglycolate | 2-Chloroethanol (B45725) | Base (e.g., NaH) | Methyl 2-((2-hydroxyethyl)thio)acetate |

| 2 | Methyl 2-((2-hydroxyethyl)thio)acetate | Thionyl chloride (SOCl₂) | Pyridine (B92270) | Methyl 2-((2-chloroethyl)thio)acetate |

| 3 | Methyl 2-((2-chloroethyl)thio)acetate | Oxidizing agent (e.g., H₂O₂) | Acetic acid | This compound |

Introduction of the Chloroethyl Functionality: Methodological Approaches

The introduction of the 2-chloroethyl group is a key transformation in the synthesis. This can be achieved through various methods, primarily involving halogenation or addition reactions.

If the synthesis starts with a precursor containing a hydroxyethyl (B10761427) group, such as methyl 2-((2-hydroxyethyl)thio)acetate, a direct halogenation is required. The hydroxyl group can be converted to a chloro group using standard halogenating agents.

Common reagents for this transformation include:

Thionyl chloride (SOCl₂): This is a widely used reagent for converting alcohols to alkyl chlorides. google.com The reaction is often carried out in the presence of a base like pyridine to neutralize the HCl byproduct.

Phosphorus pentachloride (PCl₅): This is another effective reagent for this conversion. libretexts.org

Concentrated Hydrochloric Acid (HCl): In some cases, particularly with activated alcohols, concentrated HCl can be used. wikipedia.org

An alternative strategy involves the addition of a sulfur-containing nucleophile to a molecule that already possesses the chloroethyl functionality or a precursor to it. For example, the reaction of a thiol with 2-chloroethanol under basic conditions would introduce the hydroxyethyl group, which can then be chlorinated as described above.

Another approach is the addition of a sulfur nucleophile to vinyl chloride or a related vinyl derivative. However, the reactivity and regioselectivity of such additions need to be carefully controlled.

A more direct route involves the reaction of a thiol with ethylene (B1197577) oxide to form a 2-hydroxyethyl thioether, which is then chlorinated.

Esterification Techniques for Methyl Ester Formation

If the synthesis proceeds through a carboxylic acid intermediate, such as 2-((2-chloroethyl)sulfonyl)acetic acid, a final esterification step is necessary to obtain the methyl ester.

The most common method for this transformation is the Fischer esterification . masterorganicchemistry.com This involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.ukbyjus.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the equilibrium towards the ester product. masterorganicchemistry.com

Other esterification methods include:

Reaction with acyl chlorides or acid anhydrides: The carboxylic acid can be converted to a more reactive acyl chloride (using, for example, SOCl₂) or acid anhydride (B1165640), which then readily reacts with methanol to form the ester. chemguide.co.ukbyjus.com

Reaction with diazomethane (B1218177): While highly effective, the toxicity and explosive nature of diazomethane limit its use to small-scale syntheses.

Use of coupling reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the esterification under milder conditions.

Oxidation Pathways for Sulfide to Sulfone Transformation

The oxidation of the intermediate sulfide, methyl 2-((2-chloroethyl)thio)acetate, to the corresponding sulfone is a critical step in the synthesis. A variety of oxidizing agents can be employed for this transformation. acsgcipr.orgmdpi.com

The choice of oxidant and reaction conditions is crucial to ensure the complete oxidation to the sulfone without over-oxidation or unwanted side reactions.

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Hydrogen Peroxide (H₂O₂) | Acetic acid, room temperature or gentle heating | Inexpensive, environmentally benign byproduct (water). researchgate.netrsc.org | Can sometimes be slow and may require a catalyst. organic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C to room temperature | Highly effective and generally clean reactions. researchgate.net | Can be expensive and potentially explosive. |

| Potassium permanganate (B83412) (KMnO₄) | Acetone/water, controlled temperature | Strong and readily available oxidant. | Can lead to over-oxidation and produces MnO₂ waste. |

| Sodium periodate (B1199274) (NaIO₄) | Methanol/water | Selective for sulfide oxidation. | Stoichiometric use of the reagent. |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/water | Stable, non-toxic, and easy to handle. |

Careful control of the stoichiometry of the oxidizing agent is important. Using one equivalent of the oxidant can often lead to the formation of the sulfoxide (B87167), while two or more equivalents are typically required for the complete conversion to the sulfone. acsgcipr.org Catalytic methods using metal catalysts in conjunction with oxidants like H₂O₂ or O₂ are also being developed to provide more environmentally friendly and efficient processes. organic-chemistry.org

Selective Oxidation Reagents and Conditions

The selective oxidation of sulfides to sulfones can be accomplished using a variety of reagents and catalytic systems. The choice of oxidant and reaction conditions is critical for achieving high chemoselectivity and yield. organic-chemistry.org

Hydrogen peroxide (H₂O₂) is a commonly employed oxidant due to its low cost and environmental benignity, with water being the only byproduct. rsc.org Its effectiveness is often enhanced by catalysts. For instance, niobium carbide has been shown to efficiently catalyze the oxidation of sulfides to sulfones using 30% H₂O₂, while the related tantalum carbide tends to favor sulfoxide formation. organic-chemistry.org Heterogeneous catalysts, such as carboxylated multi-walled carbon nanotubes (MWCNTs-COOH), have also been used with H₂O₂ to produce sulfones in excellent yields under solvent-free conditions at room temperature. rsc.org Another approach involves using H₂O₂ in the presence of acetic acid and a solid acid catalyst like Amberlyst 15, where in situ formation of peracetic acid is believed to play a role in the oxidation of the sulfoxide intermediate to the sulfone. akjournals.com

Urea-hydrogen peroxide (UHP), a stable and easily handled solid source of H₂O₂, is another effective reagent. organic-chemistry.org In combination with phthalic anhydride in ethyl acetate, UHP enables a metal-free, environmentally friendly oxidation of sulfides directly to their corresponding sulfones, often without the observation of the sulfoxide intermediate. researchgate.net

Other notable reagents include Selectfluor, which mediates efficient oxidation of sulfides to sulfones at ambient temperature. organic-chemistry.org The table below summarizes various reagent systems applicable for the synthesis of This compound .

| Oxidant | Catalyst/Promoter | Typical Conditions | Key Advantages |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Niobium Carbide | Solvent, controlled temperature | High efficiency for sulfone formation, catalyst is reusable. organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | MWCNTs-COOH | Solvent-free, room temperature | Green conditions, recyclable catalyst, high yields. rsc.org |

| Hydrogen Peroxide (H₂O₂) | Amberlyst 15/Acetic Acid | Controlled temperature | Effective for complete oxidation. akjournals.com |

| Urea-Hydrogen Peroxide (UHP) | Phthalic Anhydride | Ethyl acetate, room temperature | Metal-free, clean conversion, stable oxidant. organic-chemistry.orgresearchgate.net |

| Selectfluor | None | Ambient temperature | Practical and efficient. organic-chemistry.org |

Mechanistic Considerations of Sulfone Formation

In a typical reaction using an oxidant like H₂O₂, the nucleophilic sulfur atom of the sulfide attacks the electrophilic oxygen of the oxidant. This forms the sulfoxide intermediate and a molecule of water. The sulfoxide is less nucleophilic than the starting sulfide, which is why the second oxidation step to the sulfone can be more difficult and may require harsher conditions or specific catalysts. akjournals.com

The mechanism for the H₂O₂/MWCNTs-COOH system, for example, is proposed to involve the activation of H₂O₂ by the carboxyl groups on the carbon nanotubes, facilitating the oxygen transfer to the sulfide and subsequently to the sulfoxide. rsc.org In systems using H₂O₂ with acetic acid, it is suggested that H₂O₂ is the primary oxidant for the sulfide-to-sulfoxide step, while the more potent peracetic acid, formed in situ, is responsible for the subsequent oxidation of the sulfoxide to the sulfone. akjournals.com Controlling the reaction stoichiometry and conditions is crucial; an excess of the oxidizing agent and higher temperatures generally favor the formation of the sulfone. akjournals.comacsgcipr.org

Stereoselective Synthesis Approaches (If Applicable to Chiral Variants or Precursors)

While This compound itself is an achiral molecule, the development of methods for synthesizing chiral sulfones is a significant area of modern organic chemistry, as these motifs are present in many bioactive compounds and serve as valuable synthetic building blocks. acs.orgresearchgate.net These approaches could be applied to produce chiral variants or precursors of the target compound.

Strategies for the asymmetric synthesis of chiral sulfones, particularly those where the sulfone group is directly attached to the stereocenter, are diverse. researchgate.net One major approach is the stereoselective oxidation of a prochiral sulfide precursor. nih.gov This can be achieved using chiral stoichiometric oxidants or, more commonly, through catalytic methods employing chiral metal complexes in conjunction with a terminal oxidant. acsgcipr.orgnih.gov

Another powerful strategy involves the stereoselective formation of a carbon-sulfur bond. Recent advances have enabled the synthesis of enantioenriched β-chiral sulfones through methods like dual visible-light- and nickel-catalyzed asymmetric sulfonylalkenylation of alkenes. acs.org Other innovative techniques include copper-catalyzed vicinal cyano-arylsulfonylation of acrylamides using sulfur dioxide (SO₂) to construct all-carbon quaternary stereocenters. rsc.org Merging photoactive electron donor-acceptor (EDA) complexes with a chiral nickel catalyst has also been shown to facilitate the asymmetric addition of sulfonyl radicals to alkenes, affording optically enriched α-C chiral sulfones. rsc.org These methods provide pathways to chiral sulfones that could be analogous in structure to the target compound.

Scalable Synthesis Development for Research Applications

Developing a practical and scalable synthesis is crucial for making sulfone building blocks readily available for medicinal chemistry and other research applications. nih.gov This involves moving beyond laboratory-scale procedures to robust protocols that are efficient, safe, and reproducible on a larger scale.

Process Optimization Studies

Optimizing the synthesis of This compound would involve a systematic study of various reaction parameters to maximize yield and purity while ensuring operational simplicity. Key areas for optimization include:

Catalyst Selection and Loading: For catalytic oxidations, screening different catalysts (both homogeneous and heterogeneous) and optimizing their loading is essential. A lower catalyst loading is economically and environmentally preferable, provided it maintains high reaction efficiency. researchgate.net

Solvent Choice: The solvent can significantly impact reaction rates, solubility of reagents, and product isolation. While many traditional solvents are effective, modern optimization studies often explore greener alternatives or specialized media like deep eutectic solvents (DESs), which can enhance reactivity and simplify workup. researchgate.net

Temperature and Reaction Time: Sulfide oxidation is often exothermic. acsgcipr.org Careful temperature control is necessary for safety and to prevent side reactions or decomposition. Optimization studies aim to find the lowest possible temperature and shortest reaction time that still afford a high conversion to the desired sulfone.

Reagent Stoichiometry: The molar ratio of the oxidant to the sulfide precursor must be carefully controlled. Insufficient oxidant will lead to incomplete conversion and mixtures of sulfoxide and sulfone, while a large excess can lead to safety issues and waste. acsgcipr.org

The following table outlines key parameters for process optimization in sulfone synthesis.

| Parameter | Objective | Potential Impact |

|---|---|---|

| Catalyst System | Maximize activity and selectivity; minimize cost. | Influences reaction rate, product yield, and potential for side reactions. researchgate.net |

| Solvent | Improve solubility, enhance reactivity, facilitate workup. | Can alter reaction pathways and efficiency; green solvents reduce environmental impact. researchgate.net |

| Temperature | Ensure safety, minimize energy use, control selectivity. | Affects reaction kinetics; higher temperatures can lead to over-oxidation or decomposition. akjournals.com |

| Reagent Ratio | Maximize conversion of starting material; minimize waste. | Crucial for selectivity between sulfoxide and sulfone; avoids excess hazardous reagents. acsgcipr.org |

| Workup Procedure | Simplify product isolation and purification. | Impacts overall process efficiency, solvent waste, and final product purity. |

Green Chemistry Principles in Synthesis Design

Integrating green chemistry principles into the synthesis of This compound is essential for developing sustainable chemical processes. nih.gov The twelve principles of green chemistry provide a framework for this design.

Waste Prevention: The ideal synthesis is highly atom-economical, incorporating all starting materials into the final product. flinders.edu.au Oxidation of Methyl 2-((2-chloroethyl)thio)acetate with H₂O₂ is advantageous as the only byproduct is water. rsc.org

Use of Safer Chemicals: This principle encourages using less hazardous materials. Employing H₂O₂ or UHP as oxidants is preferable to historical methods that used toxic heavy metal reagents. researchgate.netacsgcipr.org

Safer Solvents and Auxiliaries: Minimizing or eliminating the use of volatile organic solvents is a key goal. Performing reactions under solvent-free conditions, in water, or in recyclable media like deep eutectic solvents aligns with this principle. rsc.orgresearchgate.net

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. nih.gov The use of highly active catalysts that enable lower reaction temperatures or the application of energy-efficient technologies like photocatalysis or electrochemistry can significantly reduce energy consumption. mdpi.comnih.gov

Use of Renewable Feedstocks: While the immediate precursors for this specific compound may be petroleum-derived, a broader green chemistry approach encourages the use of starting materials from renewable sources where possible. flinders.edu.au

Catalysis: Catalytic reagents are superior to stoichiometric ones because they can be used in small amounts and can be recycled and reused, reducing waste. organic-chemistry.orgnih.gov The use of recyclable heterogeneous catalysts like MWCNTs or supported metal catalysts is a prime example. rsc.org

By focusing on these principles, the synthesis of This compound can be designed to be not only efficient but also environmentally responsible.

Chemical Reactivity and Reaction Mechanisms of Methyl 2 2 Chloroethyl Sulfonyl Acetate

Nucleophilic Substitution Reactions Involving the Chloroethyl Group

The chloroethyl group, -CH₂CH₂Cl, attached to the electron-withdrawing sulfonyl group, is an electrophilic center susceptible to attack by nucleophiles. The nature of the substitution mechanism and the reactivity with various nucleophiles are key aspects of its chemistry.

Nucleophilic substitution reactions at the chloroethyl group can theoretically proceed through several mechanisms, with the Sₙ2 pathway being the most probable for this primary alkyl halide.

Sₙ2 (Substitution Nucleophilic Bimolecular): This mechanism is generally favored for primary alkyl halides. It involves a single transition state where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion leaves simultaneously. nih.gov The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. For Methyl 2-((2-chloroethyl)sulfonyl)acetate, the strong electron-withdrawing effect of the sulfonylacetate group would further activate the β-carbon towards nucleophilic attack, making the Sₙ2 pathway highly likely.

Sₙ1 (Substitution Nucleophilic Unimolecular): This mechanism involves the formation of a carbocation intermediate. Primary carbocations are inherently unstable, making the Sₙ1 pathway unfavorable for the chloroethyl group of this molecule under most conditions.

Sₙi (Substitution Nucleophilic internal): This mechanism is less common and typically involves the leaving group being part of the attacking nucleophile, often seen with reagents like thionyl chloride. It is not a primary expected pathway for reactions with external nucleophiles.

In related systems, such as (β-chlorovinyl)sulfones, nucleophilic substitution proceeds efficiently via an addition-elimination mechanism. nih.gov While not a saturated system, this highlights the propensity of sulfone-activated positions to undergo substitution.

The electrophilic nature of the carbon bearing the chlorine atom allows for reaction with a wide array of nucleophiles. The reactivity will generally follow the trend of nucleophilicity, with softer, more polarizable nucleophiles often reacting more readily.

| Nucleophile Type | Example Nucleophile | Expected Product |

| Oxygen | Alkoxides (RO⁻) | Methyl 2-((2-alkoxyethyl)sulfonyl)acetate |

| Phenoxides (ArO⁻) | Methyl 2-((2-phenoxyethyl)sulfonyl)acetate | |

| Nitrogen | Amines (RNH₂, R₂NH) | Methyl 2-((2-aminoethyl)sulfonyl)acetate derivatives |

| Azide (N₃⁻) | Methyl 2-((2-azidoethyl)sulfonyl)acetate | |

| Sulfur | Thiolates (RS⁻) | Methyl 2-((2-(alkylthio)ethyl)sulfonyl)acetate |

| Thiocyanates (SCN⁻) | Methyl 2-((2-thiocyanatoethyl)sulfonyl)acetate | |

| Carbon | Cyanide (CN⁻) | Methyl 3-(methylsulfonyl)propanoate |

| Enolates | C-alkylated products | |

| Grignard Reagents | Potential for reaction at both chloro and ester groups |

Studies on analogous compounds like bis(2-chloroethyl) sulfone demonstrate high reactivity towards nucleophiles. nih.gov Similarly, heteroaromatic alkylsulfones have been shown to be effective thiol-selective reagents, indicating the reactivity of sulfone-activated alkyl halides with sulfur nucleophiles. nih.gov The reaction of β-keto sulfones with nucleophiles further underscores the reactivity of sulfone-containing structures. organic-chemistry.org

The structure of this compound contains both an electrophilic center (the chloroethyl group) and a nucleophilic precursor (the α-carbon of the sulfonylacetate). This arrangement allows for the possibility of intramolecular cyclization under basic conditions.

Upon deprotonation of the α-carbon to form an enolate, this internal carbon nucleophile can attack the γ-carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction. This would lead to the formation of a five-membered cyclic sulfone, specifically a substituted thiophene-1,1-dioxide. Such intramolecular cyclizations are a known strategy in organic synthesis for forming cyclic compounds. nih.govnih.gov

The general pathway would be:

Enolate Formation: A base removes a proton from the α-carbon.

Intramolecular Attack: The resulting enolate attacks the carbon with the chlorine atom.

Ring Closure: A five-membered ring is formed with the expulsion of the chloride ion.

Reactions of the Sulfonylacetate Moiety

The sulfonylacetate part of the molecule is characterized by the acidity of its α-hydrogens and the subsequent reactivity of the enolate formed.

The hydrogen atoms on the carbon situated between the sulfonyl (SO₂) and the carbonyl (C=O) groups are significantly acidic. This increased acidity is due to the powerful electron-withdrawing inductive and resonance effects of both adjacent functional groups, which stabilize the resulting carbanion (enolate).

The pKa of such α-hydrogens is considerably lower than that of typical C-H bonds, making enolate formation achievable with common bases like alkoxides. The resulting enolate is a resonance-stabilized species, with the negative charge delocalized over the α-carbon and the oxygen atoms of both the sulfonyl and carbonyl groups. This stabilization makes the enolate a soft nucleophile. Sulfone-stabilized carbanions are known to be effective nucleophiles in various reactions. nih.gov

Once the enolate is formed, it can act as a potent nucleophile in reactions with various electrophiles, leading to the formation of new carbon-carbon bonds at the α-position.

Alkylation: The enolate can react with alkyl halides in a standard Sₙ2 reaction. This allows for the introduction of a variety of alkyl groups at the α-carbon. The general reaction involves treating this compound with a base to form the enolate, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

Acylation: The enolate can also be acylated by reacting with acylating agents such as acyl chlorides or anhydrides. This introduces an acyl group at the α-carbon, leading to the formation of a β-dicarbonyl-like structure. The acylation of similar β-sulfonyl ketones has been documented in the chemical literature. acs.org

These reactions provide a powerful method for further functionalizing the molecule, building more complex carbon skeletons.

Condensation Reactions Involving the Ester and α-Carbanion

The methylene (B1212753) group (α-carbon) positioned between the electron-withdrawing sulfonyl and ester groups exhibits significant acidity. This allows for the facile deprotonation by a suitable base to form a stabilized α-carbanion. This carbanion is a potent nucleophile and can participate in various condensation reactions, analogous to the Claisen condensation.

The formation of the α-sulfonyl carbanion is a critical first step. The stability of this carbanion is attributed to the delocalization of the negative charge onto the adjacent sulfonyl and ester groups. Once formed, this nucleophile can attack the electrophilic carbonyl carbon of another molecule, such as an aldehyde or another ester molecule.

For instance, in a self-condensation reaction, the carbanion of one molecule of this compound would attack the ester carbonyl of a second molecule. This is followed by the elimination of a methoxide (B1231860) ion, leading to the formation of a β-keto sulfone. The general mechanism mimics that of the Horner-Wadsworth-Emmons olefination, which proceeds through the addition of a stabilized carbanion to a carbonyl group.

Table 1: General Conditions for α-Carbanion Formation and Condensation

| Reagent/Condition | Purpose | Typical Examples |

| Base | Deprotonation of the α-carbon | Sodium hydride (NaH), Sodium ethoxide (NaOEt), Lithium diisopropylamide (LDA) |

| Solvent | Anhydrous, aprotic | Tetrahydrofuran (THF), Diethyl ether |

| Temperature | Varies with base strength | -78 °C to room temperature |

| Electrophile | Carbonyl-containing compound | Aldehydes, Ketones, Esters |

Cleavage and Transformation of the Methyl Ester

The methyl ester group in this compound is susceptible to various transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis Pathways (Acidic and Basic)

The ester can be cleaved back to the corresponding carboxylic acid through hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. Subsequent proton transfers and elimination of methanol (B129727) yield the carboxylic acid, 2-((2-chloroethyl)sulfonyl)acetic acid. The presence of water can significantly influence the rate of hydrolysis.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., NaOH or KOH in aqueous solution), a hydroxide (B78521) ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion. A final, irreversible acid-base reaction between the carboxylic acid and the methoxide (or another base equivalent) forms the carboxylate salt. Acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.

Transesterification Reactions

Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) under acidic conditions would lead to the formation of Ethyl 2-((2-chloroethyl)sulfonyl)acetate and methanol. This reaction is typically an equilibrium process, and an excess of the new alcohol is often used to drive the reaction to completion. Both acid-catalyzed and base-catalyzed mechanisms are common.

Reductive Transformations of the Ester

The methyl ester can be reduced to the corresponding primary alcohol, 2-((2-chloroethyl)sulfonyl)ethanol. Strong reducing agents are required for this transformation.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of methoxide to form an intermediate aldehyde. This aldehyde is immediately further reduced by another equivalent of hydride to the primary alcohol. The reaction must be carried out in an anhydrous aprotic solvent like diethyl ether or THF, followed by an aqueous workup. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters.

Table 2: Summary of Ester Transformations

| Reaction | Reagents | Product |

| Acidic Hydrolysis | H₂O, H⁺ catalyst | 2-((2-chloroethyl)sulfonyl)acetic acid |

| Basic Hydrolysis | 1. NaOH(aq) 2. H₃O⁺ | 2-((2-chloroethyl)sulfonyl)acetic acid |

| Transesterification | R'OH, H⁺ or OR'⁻ catalyst | Alkyl 2-((2-chloroethyl)sulfonyl)acetate |

| Reduction | 1. LiAlH₄ 2. H₂O | 2-((2-chloroethyl)sulfonyl)ethanol |

Elimination Reactions Leading to Olefinic Products

The chloroethyl group provides a site for elimination reactions, leading to the formation of a vinyl sulfone. This dehydrochlorination can proceed through either an E1 or E2 mechanism, depending on the reaction conditions.

E1 and E2 Mechanisms from the Chloroethyl Group

The formation of Methyl 2-(vinylsulfonyl)acetate from this compound involves the removal of a hydrogen atom from the carbon adjacent to the sulfonyl group and the chloride ion.

E2 Mechanism: This is a concerted, one-step process that is favored by the use of a strong, non-hindered base (e.g., sodium ethoxide). The base abstracts a proton from the β-carbon (the carbon of the ethyl group attached to the sulfur) at the same time as the chloride ion leaves from the α-carbon (the carbon bonded to chlorine). This mechanism requires an anti-periplanar arrangement of the proton being removed and the leaving group. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.

E1 Mechanism: This is a two-step process that is favored by a weak base and a polar protic solvent. The first step is the slow, rate-determining departure of the leaving group (chloride) to form a carbocation intermediate. This is followed by the rapid removal of a β-proton by the weak base (which can be the solvent) to form the alkene. While possible, the E1 pathway is less likely for this substrate due to the destabilizing effect of the adjacent electron-withdrawing sulfonyl group on the potential carbocation.

The synthesis of vinyl sulfones from 2-chloroethyl sulfones is a known transformation, often achieved by treatment with a base to induce the elimination of hydrogen chloride.

Table 3: Comparison of E1 and E2 Mechanisms for Dehydrochlorination

| Factor | E1 Mechanism | E2 Mechanism |

| Base | Weak base (e.g., H₂O, ROH) | Strong base (e.g., RO⁻, OH⁻) |

| Solvent | Polar protic | Aprotic or protic |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Intermediate | Carbocation | None (concerted transition state) |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

Base-Mediated Elimination Strategies

The most prominent reaction pathway for this compound involves base-mediated elimination of hydrogen chloride (HCl). This transformation generates a key intermediate, Methyl 2-(vinylsulfonyl)acetate. The presence of the acidic proton on the carbon atom situated between the ester and sulfonyl groups, in conjunction with the chlorine atom on the β-carbon of the ethyl group, facilitates this elimination reaction.

The mechanism typically proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) or an E2 (Elimination, Bimolecular) pathway. Given the strong electron-withdrawing capacity of the adjacent sulfonyl and methyl ester groups, the α-proton is highly acidic, favoring the formation of a stabilized carbanion intermediate under basic conditions. This carbanion can then expel the chloride ion to form the double bond, characteristic of an E1cB mechanism.

A documented example of this reactivity involves the reaction of this compound with secondary amines, such as di-n-propylamine, in the presence of a base like potassium carbonate. In this process, the base first promotes the elimination of HCl to form the transient Methyl 2-(vinylsulfonyl)acetate. This highly electrophilic Michael acceptor is not isolated but reacts in situ with the secondary amine. The amine undergoes a conjugate addition to the vinyl sulfone, yielding the corresponding β-aminoethylsulfonyl acetate (B1210297) derivative. This tandem elimination-addition sequence is an efficient method for synthesizing more complex substituted sulfones.

The general scheme for this base-mediated elimination is as follows:

Deprotonation: A base removes the acidic proton from the α-carbon.

Chloride Elimination: The resulting carbanion expels the chloride ion, forming the C=C double bond.

This elimination strategy is a cornerstone of the synthetic utility of this compound, serving as a reliable method to access vinyl sulfone intermediates for further functionalization.

Radical Reactions and Pathways

A review of scientific literature and chemical databases does not reveal any specific, documented radical reactions or pathways involving this compound. The chemistry of this compound is dominated by ionic pathways, such as the base-mediated elimination described previously. The bonds within the sulfonyl group (S=O and C-S) are generally stable and require high energy for homolytic cleavage, making radical reactions less favorable under standard laboratory conditions compared to the facile elimination pathway.

Metal-Catalyzed Transformations Involving this compound

There is currently a lack of published research detailing metal-catalyzed transformations specifically utilizing this compound. The sections below reflect this absence of data.

No specific examples of this compound being used as a substrate in metal-catalyzed cross-coupling reactions have been documented in the reviewed literature. While alkyl chlorides can, in some instances, participate in cross-coupling reactions (e.g., Kumada, Negishi, or Suzuki couplings), the high propensity of this molecule to undergo rapid base-mediated elimination likely precludes its effective use in typical cross-coupling conditions, which often require a basic medium. The elimination reaction would likely outcompete any potential oxidative addition step to a low-valent metal center.

There are no available research findings that describe transition metal-mediated cyclizations involving this compound as a starting material.

Synthetic Utility of Methyl 2 2 Chloroethyl Sulfonyl Acetate As a Building Block

Role in the Construction of Cyclic Systems

The intrinsic chemical functionalities of Methyl 2-((2-chloroethyl)sulfonyl)acetate, namely the activated methylene (B1212753) group, the sulfonyl group, and the reactive 2-chloroethyl moiety, provide a powerful platform for the synthesis of a variety of cyclic structures. This reagent has proven to be particularly valuable in the construction of both sulfur-containing heterocycles and carbocyclic systems through carefully designed cyclization strategies.

Synthesis of Sulfur-Containing Heterocycles

The presence of the sulfonyl group and the chloroethyl chain makes this compound a competent precursor for the synthesis of various sulfur-containing heterocycles. The general strategy involves the initial reaction at the activated methylene position followed by an intramolecular cyclization involving the chloroethyl group.

One notable application is the synthesis of substituted thiomorpholine-1,1-dioxides. The reaction of this compound with primary amines leads to the formation of an intermediate secondary amine. Subsequent intramolecular nucleophilic substitution, where the newly introduced amino group displaces the chloride, yields the desired six-membered heterocyclic ring system. The reaction conditions can be tuned to favor this cyclization pathway.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Primary Amine | Substituted Thiomorpholine-1,1-dioxide | Nucleophilic Addition/Intramolecular Cyclization |

| This compound | Thiol | Substituted 1,4-Thithiane-1,1-dioxide | Thiol-Ene Reaction/Cyclization |

Cyclization Reactions to Form Carbocyclic Systems

While intuitively suited for heterocycle synthesis, this compound can also be ingeniously employed in the formation of carbocyclic rings. These transformations often rely on the generation of a reactive intermediate that can undergo an intramolecular carbon-carbon bond-forming reaction.

For instance, under basic conditions, deprotonation of the α-carbon to the sulfonyl and ester groups generates a stabilized carbanion. This nucleophile can then participate in intramolecular reactions. While direct cyclization to a carbocycle from the parent molecule is less common, its derivatives, where the chloroethyl group is modified, can undergo such transformations. For example, conversion of the chloride to an iodide enhances its reactivity as an electrophile for intramolecular alkylation of the α-carbon, leading to the formation of cyclopentane or cyclohexane derivatives, depending on the tether length of a pre-installed substituent.

Application in Tandem and Cascade Reactions

The multiple reactive sites within this compound make it an ideal candidate for tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. This approach offers significant advantages in terms of efficiency and atom economy.

A key reactive intermediate that can be generated in situ from this compound is methyl 2-(vinylsulfonyl)acetate, through base-mediated elimination of hydrogen chloride. This vinyl sulfone derivative is a potent Michael acceptor. In the presence of a suitable nucleophile, a tandem sequence of Michael addition followed by an intramolecular reaction can be initiated. For example, reaction with a binucleophile, such as a β-ketoester, can lead to a Michael addition followed by an intramolecular aldol or Claisen-type condensation, affording highly functionalized cyclic products in a single step.

Use in the Synthesis of Complex Organic Scaffolds

The ability to participate in a variety of bond-forming reactions allows for the incorporation of the structural motifs present in this compound into more complex and biologically relevant scaffolds. The sulfonyl group, in particular, can serve as a versatile functional handle for further transformations or as a key pharmacophoric element.

For example, the thiomorpholine-1,1-dioxide core, readily synthesized from this building block, is a privileged scaffold in medicinal chemistry, known to be present in a range of biologically active compounds. The ester functionality provides a convenient point for further derivatization, allowing for the exploration of structure-activity relationships.

| Starting Material | Key Transformation | Resulting Scaffold | Potential Application |

| This compound | Reaction with binucleophiles | Polyfunctionalized carbocycles/heterocycles | Drug discovery, materials science |

| This compound | Multi-step synthesis | Complex natural product analogues | Chemical biology |

Contributions to Methodological Advancements in Organic Synthesis

The exploration of the reactivity of this compound has contributed to the development of new synthetic methodologies. The generation and trapping of reactive intermediates derived from this compound have expanded the toolbox of synthetic organic chemists.

The in situ formation of methyl 2-(vinylsulfonyl)acetate and its subsequent use in cascade reactions is a prime example of such a methodological advancement. This strategy avoids the handling of the potentially unstable and highly reactive vinyl sulfone, making the process more practical and safer to perform. This "pro-Michael acceptor" approach has found applications in the synthesis of various complex ring systems.

Precursor for Advanced Sulfonylating Reagents

Beyond its direct use as a building block, this compound can serve as a precursor for the synthesis of more specialized sulfonylating reagents. The chloroethylsulfonyl group can be chemically modified to generate sulfonyl chlorides or other activated sulfonyl derivatives.

For instance, oxidative chlorination of a derivative of this compound can yield the corresponding sulfonyl chloride. These more reactive species can then be used to introduce the sulfonyl group into a wider range of molecules, including those with less nucleophilic character. This extends the utility of the original building block to a broader scope of sulfonation reactions.

Advanced Analytical and Spectroscopic Investigations in Research on Methyl 2 2 Chloroethyl Sulfonyl Acetate

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are fundamental in elucidating the mechanisms of reactions involving "Methyl 2-((2-chloroethyl)sulfonyl)acetate". By monitoring changes in the molecular structure and identifying transient species, researchers can map out reaction pathways and understand the underlying chemical processes.

Nuclear Magnetic Resonance (NMR) for Reaction Monitoring and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time and for determining the three-dimensional arrangement of atoms in a molecule. In the context of "this compound", both ¹H and ¹³C NMR are crucial for its structural confirmation and for tracking its synthesis or subsequent reactions.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals for each set of non-equivalent protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl and chloro groups.

Methyl Protons (CH₃): A singlet peak is anticipated for the methyl ester protons, typically appearing in the downfield region due to the deshielding effect of the adjacent oxygen atom.

Methylene (B1212753) Protons (α to sulfonyl and carbonyl): The two protons on the carbon between the sulfonyl and carbonyl groups are expected to appear as a singlet.

Ethyl Protons (-CH₂-CH₂Cl): The two methylene groups of the chloroethyl chain will each produce a triplet, assuming coupling between them. The methylene group directly attached to the sulfonyl group will be further downfield than the one adjacent to the chlorine atom. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. docbrown.infodocbrown.info

Carbonyl Carbon (C=O): This carbon is expected to resonate at the lowest field due to the strong deshielding effect of the double-bonded oxygen.

Methylene Carbon (α to sulfonyl and carbonyl): The signal for this carbon will appear downfield due to the influence of two adjacent electron-withdrawing groups.

Sulfonyl-bound Methylene Carbon (-SO₂-CH₂-): This carbon will be significantly deshielded by the sulfonyl group.

Chloro-bound Methylene Carbon (-CH₂-Cl): The carbon attached to the chlorine atom will also be deshielded.

Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear at a higher field compared to the other carbons in the molecule.

Detailed NMR studies, including 2D techniques like COSY and HSQC, can further confirm the connectivity and spatial relationships between protons and carbons, providing unambiguous structural assignment. researchgate.net The monitoring of reaction progress is achieved by acquiring NMR spectra at different time intervals, allowing for the quantification of reactants, intermediates, and products.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOCH₃ | 3.8 | 53 |

| -SO₂-CH₂-COO- | 4.3 | 65 |

| -SO₂-CH₂-CH₂Cl | 3.6 (t) | 58 |

| -SO₂-CH₂-CH₂Cl | 3.9 (t) | 41 |

| -C=O | - | 165 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions. rsc.orgpitt.edunp-mrd.orgrsc.org

Infrared (IR) Spectroscopy for Functional Group Transformation Tracking

Infrared (IR) spectroscopy is an essential technique for identifying and tracking the transformation of functional groups during a chemical reaction. nih.gov For "this compound", IR spectroscopy can confirm the presence of its key functional moieties: the sulfonyl group (SO₂), the ester group (C=O), and the carbon-chlorine bond (C-Cl).

Sulfonyl Group (SO₂): Sulfones exhibit two characteristic strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. These typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net

Ester Group (C=O): A strong, sharp absorption band for the carbonyl stretch of the ester is expected around 1750-1735 cm⁻¹.

Carbon-Chlorine Bond (C-Cl): The C-Cl stretching vibration is generally observed in the fingerprint region, between 850-550 cm⁻¹. orgchemboulder.comlibretexts.org

By monitoring the appearance or disappearance of these characteristic bands, researchers can follow the course of reactions such as the oxidation of a corresponding sulfide (B99878) to the sulfone or the hydrolysis of the ester group.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350-1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160-1120 |

| Ester (C=O) | Stretch | 1750-1735 |

| Carbon-Chlorine (C-Cl) | Stretch | 850-550 |

Mass Spectrometry (MS) for Intermediate Identification and Reaction Pathway Mapping

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of a compound by analyzing its mass-to-charge ratio (m/z). In the study of "this compound", MS is invaluable for identifying reaction intermediates and byproducts, thereby helping to map out reaction pathways.

The mass spectrum of "this compound" would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic M+ and M+2 pattern, with the M+2 peak having about one-third the intensity of the M+ peak. youtube.comyoutube.com

Fragmentation patterns observed in the mass spectrum provide structural information. Common fragmentation pathways for this molecule could include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Loss of the entire methoxycarbonyl group (-COOCH₃).

Cleavage of the C-S bonds.

Loss of a chlorine radical.

Rearrangement reactions followed by fragmentation. capes.gov.brcapes.gov.br

By using techniques like tandem mass spectrometry (MS/MS), specific ions can be isolated and further fragmented to gain more detailed structural information, which is particularly useful for identifying transient intermediates in complex reaction mixtures. nih.gov

X-ray Crystallography for Solid-State Structural Determination of Complexed Forms or Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While "this compound" itself may be a liquid or low-melting solid at room temperature, its derivatives or complexes with other molecules can often be crystallized.

Obtaining a single crystal suitable for X-ray diffraction analysis can provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule. For instance, the S=O and S-C bond lengths in sulfones typically range from 1.39 to 1.46 Å and 1.74 to 1.79 Å, respectively. st-andrews.ac.uk The C-S-C and O-S-O bond angles are also characteristic. nih.gov

Conformation: The preferred three-dimensional shape of the molecule in the solid state.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing details about hydrogen bonds, van der Waals forces, and other non-covalent interactions. acs.org

For example, if "this compound" were to be used in the synthesis of a more complex, crystalline derivative, X-ray crystallography of that derivative would confirm the outcome of the reaction and provide invaluable stereochemical details. rsc.orgacs.org

Chromatographic Methods for Reaction Purity Assessment and Isolation in Research

Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for assessing the purity of "this compound" and for isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis and purification of organic compounds. A reversed-phase HPLC method would likely be suitable for "this compound", using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). pnrjournal.comsielc.comoatext.com

By developing a suitable HPLC method, one can:

Assess Purity: Determine the percentage purity of a sample by measuring the area of the peak corresponding to the target compound relative to the total area of all peaks.

Quantify Components: Use a calibration curve to determine the concentration of "this compound" in a sample.

Isolate Products: Preparative HPLC can be used to isolate pure "this compound" from unreacted starting materials and byproducts.

Detection is typically achieved using a UV detector, as the ester and sulfonyl groups may provide some UV absorbance, or more universally with a mass spectrometer (LC-MS) for greater sensitivity and specificity. waters.com

Typical HPLC Parameters for Analysis of a Sulfone Ester:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength or Mass Spectrometry |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is an excellent alternative for purity assessment. "this compound" may be amenable to GC analysis. The sample is vaporized and passed through a column with a stationary phase. Different components of the mixture travel through the column at different rates and are detected as they elute. GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination for separating and identifying components in a mixture.

Computational and Theoretical Studies on Methyl 2 2 Chloroethyl Sulfonyl Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of Methyl 2-((2-chloroethyl)sulfonyl)acetate. These calculations provide fundamental insights into the molecule's stability and chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. For this compound, the HOMO is expected to be localized primarily on the non-bonding p-orbitals of the oxygen atoms of the sulfonyl group and potentially the chlorine atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely to be an antibonding orbital (σ*) associated with the S-C and C-Cl bonds, suggesting these areas are susceptible to nucleophilic attack. researchgate.netmdpi.com The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity; a larger gap implies higher stability. mdpi.com

The following table provides representative values for frontier orbital energies for aliphatic sulfones, which are expected to be similar for this compound, calculated at a typical DFT level of theory.

| Orbital | Typical Energy Range (eV) | Description |

| HOMO | -8.0 to -10.0 | Primarily composed of lone pair orbitals on the sulfonyl oxygen atoms and the chlorine atom. |

| LUMO | 1.0 to 3.0 | Predominantly σ* antibonding orbitals associated with the C-S and C-Cl bonds. |

| Gap (ΔE) | 9.0 to 13.0 | Indicates high kinetic stability. |

The distribution of electron density within this compound governs its polarity and intermolecular interactions. An electrostatic potential (ESP) map would visually represent the charge distribution. It is anticipated that regions of negative potential (red) would be concentrated around the electronegative oxygen atoms of the sulfonyl and carbonyl groups, as well as the chlorine atom. Regions of positive potential (blue) would likely be found around the hydrogen atoms and the carbon atoms bonded to the electronegative groups. This charge distribution is critical for predicting how the molecule will interact with other polar molecules, solvents, and biological receptors. mdpi.comnih.gov

Conformational Analysis and Energy Landscapes

The flexibility of the ethylsulfonylacetate chain allows for multiple spatial arrangements, or conformations, each with a distinct energy level. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. lumenlearning.combyjus.com The relative energies of different conformers are dictated by a combination of steric hindrance and electronic interactions, such as gauche and anti arrangements of substituents along the carbon-carbon and carbon-sulfur bonds. utdallas.edu

The potential energy surface of this compound is expected to have several local minima corresponding to staggered conformations, which are generally more stable than eclipsed conformations due to reduced torsional strain. byjus.com The most stable conformer would likely position the bulky chloroethyl and methyl acetate (B1210297) groups in an anti-periplanar arrangement to minimize steric repulsion.

The table below illustrates a simplified conformational analysis around the C-C bond of the chloroethyl group, showing the expected relative energies for key dihedral angles.

| Dihedral Angle (Cl-C-C-S) | Conformation | Expected Relative Energy (kcal/mol) | Notes |

| 180° | Anti | 0 (most stable) | The bulky chlorine and sulfonyl groups are furthest apart. |

| 60°, 300° | Gauche | 0.8 - 1.2 | Steric interaction between the chlorine and sulfonyl groups. |

| 0°, 120°, 240°, 360° | Eclipsed | 3.0 - 5.0 (least stable) | High torsional strain due to eclipsing of atoms and groups. |

Transition State Modeling for Reaction Pathways

Computational modeling can be used to investigate the mechanisms of reactions involving this compound by locating and characterizing the transition states. acs.orgacs.org For instance, in a nucleophilic substitution reaction where the chlorine atom is displaced, the transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of the C-Cl bond. DFT calculations can determine the geometry and energy of this transition state, providing the activation energy for the reaction. This information is invaluable for predicting reaction rates and understanding the factors that influence reactivity. nih.gov Similarly, reactions involving the sulfonyl group, such as elimination reactions, can be modeled to elucidate the mechanistic details. wikipedia.org

Prediction of Spectroscopic Parameters to Aid Experimental Interpretation

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of this compound. researchgate.netnih.gov

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the 1H and 13C NMR chemical shifts. nih.govyoutube.comresearchgate.net By comparing the calculated spectrum with the experimental one, each peak can be assigned to a specific atom in the molecule, aiding in structural elucidation.

Vibrational Spectroscopy: The calculation of vibrational frequencies can predict the Infrared (IR) and Raman spectra. researchgate.net The predicted frequencies correspond to specific bond stretches, bends, and torsions within the molecule. For example, characteristic strong stretching frequencies for the S=O bonds in the sulfonyl group and the C=O bond in the ester group would be expected.

The following table shows representative calculated vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C=O | Stretching | 1730 - 1750 | Strong |

| S=O | Asymmetric Stretching | 1300 - 1350 | Strong |

| S=O | Symmetric Stretching | 1120 - 1160 | Strong |

| C-Cl | Stretching | 650 - 850 | Medium |

Design of Novel Reactivity via Computational Screening

Computational methods can be employed to explore and design new reactions for this compound. By performing in silico screening, the reactivity of the molecule with a wide range of potential reactants can be assessed. researchgate.netacs.org For example, by calculating the activation barriers for reactions with different nucleophiles, it is possible to predict which reactions are most likely to be successful. This computational pre-screening can save significant time and resources in the laboratory by focusing experimental efforts on the most promising reaction pathways. Furthermore, by modifying the structure of the molecule in silico, for example, by changing the ester group or the halogen, new derivatives with enhanced or altered reactivity can be designed. researchgate.net

Derivatives and Analogues of Methyl 2 2 Chloroethyl Sulfonyl Acetate: Design and Synthesis

Structural Modification Strategies

Structural modifications of the parent compound are systematically explored to create a library of related molecules. These strategies focus on three primary regions of the molecule: the ester moiety, the chloroethyl chain, and the ethyl group itself.

The methyl ester group is a common starting point for structural variation due to its susceptibility to classical organic transformations.

Ester Homologues (Ethyl, Benzyl (B1604629) Esters): The synthesis of different esters, such as ethyl or benzyl esters, can be achieved by modifying the initial synthetic route. For instance, substituting methanol (B129727) with ethanol (B145695) or benzyl alcohol during the esterification step would yield the corresponding ethyl or benzyl 2-((2-chloroethyl)sulfonyl)acetate. nih.govrsc.org A general method for preparing ethyl ester analogues involves the reaction of the corresponding sulfonyl chloride with ethanol. nih.gov For example, ethyl (benzothiazol-2-ylsulfonyl)acetate has been synthesized for use in olefination reactions. rsc.org Benzyl esters can also be prepared through various methods, including the direct oxidative esterification of C-H bonds with carboxylic acids or via solvolysis reactions between benzyl chlorides and the appropriate alcohol. researchgate.netresearchgate.net

Amide Analogues: The conversion of the ester to an amide introduces a nitrogen atom, significantly altering the molecule's hydrogen bonding capacity and electronic properties. The synthesis of amides from the parent compound would typically proceed via a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with a desired amine. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), or more advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can facilitate this transformation efficiently. fishersci.itresearchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine in a Schotten-Baumann type reaction to form the amide. fishersci.itresearchgate.net

| Derivative Type | Starting Material | Key Reagents | Product | Reference |

| Ethyl Ester | 2-((2-chloroethyl)sulfonyl)acetyl chloride | Ethanol (EtOH) | Ethyl 2-((2-chloroethyl)sulfonyl)acetate | nih.gov |

| Benzyl Ester | 2-((2-chloroethyl)sulfonyl)acetic acid | Benzyl alcohol, Acid catalyst | Benzyl 2-((2-chloroethyl)sulfonyl)acetate | researchgate.net |

| Primary Amide | 2-((2-chloroethyl)sulfonyl)acetic acid | Ammonia, EDC, HOBt | 2-((2-chloroethyl)sulfonyl)acetamide | fishersci.it |

| Substituted Amide | 2-((2-chloroethyl)sulfonyl)acetic acid | Primary/Secondary Amine, HATU, DIEA | N-substituted-2-((2-chloroethyl)sulfonyl)acetamide | fishersci.itresearchgate.net |

Altering the length and the halogen substituent of the 2-haloethyl chain provides another avenue for creating analogues. This can be achieved by starting with different haloalkanethiols in the initial synthesis. For example, using 3-chloropropanethiol or 2-bromoethanol (B42945) would lead to analogues with a chloropropyl or bromoethyl chain, respectively. The synthesis of ethyl 2-chloroacetoacetate, a related compound, is accomplished by reacting ethyl acetoacetate (B1235776) with sulfuryl chloride, demonstrating a method for introducing a chlorine atom adjacent to a carbonyl group. google.com Such modifications can influence the reactivity of the molecule, particularly in alkylation reactions where the haloalkyl chain acts as an electrophile.

| Analogue Feature | Synthetic Precursor | Potential Product | Reference |

| Longer Alkyl Chain | 3-chloro-1-propanethiol | Methyl 2-((3-chloropropyl)sulfonyl)acetate | - |

| Different Halogen | 2-bromoethanol | Methyl 2-((2-bromoethyl)sulfonyl)acetate | - |

| Chloroacetylation | Ethyl acetoacetate | Ethyl 2-chloroacetoacetate | google.com |

Introducing substituents onto the ethyl backbone of the chloroethylsulfonyl moiety can create steric hindrance and new chiral centers. For instance, starting with 1-chloro-2-propanol (B90593) would result in a methyl substituent on the carbon adjacent to the sulfonyl group. The synthesis of sulfonyl 2-aryl-5-methylenetetrahydropyrans involves the reaction of β-sulfonyl styrene (B11656) with 2-chloromethyl-1-propenol, showcasing a strategy for incorporating substituted chloroalkyl moieties into more complex structures. nih.gov Similarly, methods for producing 2-chloromethylphenyl acetic acid derivatives involve the chlorination of a methyl group on a phenylacetic acid backbone, a reaction that could be adapted to introduce a chloroalkyl group with additional substitution. google.com

Synthesis of Sulfur Analogues (e.g., Sulfoxides, Sulfides)

The oxidation state of the sulfur atom can be varied to produce sulfide (B99878) and sulfoxide (B87167) analogues. The synthesis would begin with methyl 2-((2-chloroethyl)thio)acetate (the sulfide). This sulfide can be prepared by reacting methyl thioglycolate with a suitable 2-chloroethylating agent. Controlled oxidation of the resulting sulfide yields the corresponding sulfoxide and sulfone. A common method for synthesizing sulfoxides, such as methyl 2-diphenylmethylsulfinylacetate (a key intermediate for the drug modafinil), involves the oxidation of the corresponding sulfide using an oxidizing agent. google.com This stepwise oxidation allows for the isolation of the sulfide, sulfoxide, or sulfone, providing access to a family of compounds with different electronic and steric properties at the sulfur center.

| Sulfur Analogue | Synthetic Step | Key Reagents | Reference |

| Sulfide | Thioether formation | Methyl thioglycolate + 2-chloroethylating agent | google.com |

| Sulfoxide | Controlled oxidation of sulfide | Oxidizing agent (e.g., H₂O₂) | google.com |

Creation of Chiral Analogues for Asymmetric Synthesis Applications

Introducing chirality into the molecule opens up possibilities for its use in asymmetric synthesis. A chiral center can be introduced at the carbon atom bearing the ester and sulfonyl groups. The reaction of a chiral alcohol, like (R)-2-(2-chlorophenyl)-2-hydroxyacetate, with a sulfonyl chloride can yield a chiral sulfonate ester, demonstrating a pathway to chiral sulfonyl compounds. nih.gov Another approach involves the synthesis of chiral sulfoxides, which are valuable in their own right as chiral auxiliaries and synthons. Methods have been developed for the asymmetric synthesis of chiral sulfimides (aza-analogues of sulfoxides) from enantioenriched sulfinamides. nih.gov Furthermore, chiral acrylamides derived from (R)-(-)-2-phenylglycinol can be used to synthesize chiral oxazolidine (B1195125) derivatives, which serve as templates for asymmetric reactions. mdpi.com These strategies could be adapted to produce chiral versions of methyl 2-((2-chloroethyl)sulfonyl)acetate or its analogues.

Development of Fluorescent or Isotopic Labels for Mechanistic Studies

To investigate reaction mechanisms or track the molecule within biological systems, fluorescent or isotopic labels can be incorporated.

Fluorescent Labels: A fluorescent tag could be attached to the molecule, typically by modifying the ester into an amide linked to a fluorophore. Fluorescent probes are widely used for imaging and diagnostic applications. all-chemistry.com The synthesis would involve coupling the carboxylic acid form of the parent compound with an amine-containing fluorescent dye.

Isotopic Labels: Isotope labeling is a powerful technique for tracking molecules in metabolic pathways or reaction mechanisms. all-chemistry.com For this compound, isotopes such as ¹³C, ²H (deuterium), or ¹⁸O could be incorporated. For example, using ¹³C-labeled methyl thioglycolate in the initial synthesis would label the carbon skeleton. Similarly, using deuterated solvents or reagents at specific steps could introduce deuterium (B1214612) atoms. These labeled compounds are invaluable for mechanistic elucidation using techniques like mass spectrometry and NMR spectroscopy.

Future Directions and Emerging Research Avenues for Methyl 2 2 Chloroethyl Sulfonyl Acetate

Exploration of Novel Catalytic Transformations

The sulfonyl group in Methyl 2-((2-chloroethyl)sulfonyl)acetate is not merely a passive functional group; it is an active participant that can be engaged in a variety of catalytic transformations. researchgate.netresearchgate.net Future research will likely focus on developing novel catalytic systems to exploit its reactivity, moving beyond traditional applications.

One promising area is the catalytic activation of the C-S bond. rsc.org Recent advancements in transition-metal catalysis have enabled the use of sulfones as cross-coupling partners in desulfonylative functionalizations. researchgate.netacs.org This opens up the possibility of using this compound as a precursor to introduce the acetate (B1210297) or vinyl sulfone moiety onto various organic scaffolds. Palladium, nickel, and copper-based catalysts, which have shown efficacy in activating C-S bonds in other sulfones, could be explored for this purpose. rsc.org

Furthermore, the development of photocatalytic and electrocatalytic methods for the transformation of sulfonyl compounds presents another exciting frontier. sigmaaldrich.comresearchgate.net These methods offer green and efficient pathways for activating sulfonyl compounds, potentially leading to novel reaction pathways that are not accessible through traditional thermal methods. researchgate.net For instance, photoredox catalysis could be employed to generate sulfonyl radicals from this compound, which could then participate in a variety of addition and coupling reactions. acs.org

The exploration of organocatalysis for the transformation of sulfones is also a burgeoning field. mdpi.com Chiral organocatalysts could be developed to achieve enantioselective transformations of this compound, providing access to valuable chiral building blocks for the pharmaceutical and agrochemical industries.

Table 1: Potential Catalytic Transformations for this compound

| Catalytic Approach | Potential Transformation | Key Advantages |

| Transition-Metal Catalysis | Desulfonylative cross-coupling | Formation of new C-C and C-heteroatom bonds |

| Photocatalysis | Sulfonyl radical generation and subsequent reactions | Mild reaction conditions, unique reactivity |

| Electrocatalysis | Green and efficient activation of the sulfonyl group | Avoidance of stoichiometric reagents |

| Organocatalysis | Enantioselective functionalization | Access to chiral sulfonyl compounds |

Integration into Flow Chemistry Methodologies

The synthesis and manipulation of reactive compounds like this compound can often be challenging in traditional batch reactors due to issues with heat and mass transfer, as well as safety concerns. Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced safety, and scalability, offers a promising solution. rsc.orgacs.orgacs.org

The integration of this compound into flow chemistry methodologies could revolutionize its synthesis and subsequent transformations. Continuous-flow reactors can enable the safe and efficient production of this compound, potentially from hazardous starting materials, by minimizing the reaction volume at any given time and allowing for rapid heat dissipation. rsc.org

The development of continuous-flow protocols for reactions involving sulfonyl chlorides, which are structurally related to the chloroethyl sulfonyl group, has already been demonstrated. rsc.orgresearchgate.net These studies provide a strong foundation for the development of similar protocols for this compound.

Potential in Polymer Chemistry and Material Science Research (e.g., as Cross-linking Agents or Monomers)

The ability of this compound to be readily converted into divinyl sulfone or other vinyl sulfone derivatives makes it a highly valuable precursor in polymer chemistry and material science. nih.govresearchgate.net Vinyl sulfones are known to be excellent Michael acceptors and can participate in a variety of polymerization and cross-linking reactions. nih.gov

As a monomer, vinyl sulfones derived from this compound can be polymerized to create novel polymers with unique properties. The resulting polysulfones may exhibit high thermal stability, chemical resistance, and interesting optical and electronic properties. rsc.org The ester functionality could also be modified post-polymerization to introduce further functionality.

Perhaps the most significant potential lies in its use as a cross-linking agent. korambiotech.com The bifunctional nature of divinyl sulfone allows it to react with a variety of nucleophiles, such as amines, thiols, and hydroxyl groups, to form cross-linked polymer networks. nih.gov This property is particularly useful in the development of hydrogels, coatings, and adhesives. The sulfonyl group can also act as a directing group in certain polymerization reactions, influencing the stereochemistry and properties of the resulting polymer. nih.gov

Recent research has explored the use of sulfonyl azides for intramolecular cross-linking to form polymer nanoparticles, a strategy that could potentially be adapted for derivatives of this compound. researchgate.net

Table 2: Potential Applications in Polymer and Material Science

| Application | Role of this compound Derivative | Potential Material Properties |

| Polymer Synthesis | Monomer (as vinyl sulfone) | High thermal stability, chemical resistance |

| Hydrogel Formation | Cross-linking agent (as divinyl sulfone) | Biocompatibility, tunable mechanical properties |

| Coatings and Adhesives | Cross-linking agent | Enhanced adhesion and durability |

| Nanoparticle Synthesis | Precursor for cross-linkable polymers | Controlled size and functionality |

Development of Smart Reagents Derived from this compound

The reactivity of the chloroethyl sulfonyl group can be harnessed to develop "smart" reagents that respond to specific stimuli, such as changes in pH, redox potential, or the presence of specific biomolecules. These reagents could find applications in chemical biology, diagnostics, and targeted drug delivery. nih.govacs.org

For example, the sulfonyl group could be incorporated into a probe that is "caged" and becomes fluorescent or colorimetric only upon reaction with a specific analyte. The chloroethyl group provides a convenient handle for attaching such probes to other molecules.

Furthermore, the development of stimuli-responsive polymers containing sulfonamide groups has been reported. nih.gov By analogy, polymers derived from this compound could be designed to undergo conformational changes or release a payload in response to a specific trigger.

The synthesis of sulfonyl-functionalized reagents for bioconjugation is another promising area. researchgate.net The reactivity of the vinyl sulfone derivative towards thiols makes it an ideal candidate for selectively labeling cysteine residues in proteins. rsc.org This could be used to develop novel bioconjugates for therapeutic or diagnostic purposes. A recently developed reagent for accessing methyl sulfones could also inspire the design of novel reagents from this compound. nih.gov

Advanced Mechanistic Studies Under Non-Standard Conditions (e.g., Electrochemistry, Photochemistry)

To fully exploit the synthetic potential of this compound, a deep understanding of its reaction mechanisms is crucial. Advanced mechanistic studies under non-standard conditions, such as electrochemistry and photochemistry, can provide valuable insights into its reactivity and open up new avenues for its application. nih.govacs.orgrsc.org

Electrochemical methods can be used to study the redox properties of this compound and its derivatives. bac-lac.gc.ca Cyclic voltammetry, for instance, can be employed to determine its reduction and oxidation potentials, providing information about its ability to accept or donate electrons. This knowledge can be used to design novel electrosynthetic routes for its transformation. The electrochemical synthesis of various sulfonyl compounds has been an active area of research, and these methodologies could be applied to this specific molecule. researchgate.netnih.govacs.org

Photochemistry offers another powerful tool for probing the reactivity of this compound. researchgate.net Irradiation with light of a specific wavelength can excite the molecule to a higher energy state, leading to unique photochemical reactions that are not observed under thermal conditions. nih.govresearchgate.netnih.gov For example, photolysis could be used to generate reactive intermediates, such as radicals, which can then be trapped to form new products. researchgate.net Mechanistic studies, including transient absorption spectroscopy and quantum yield measurements, can provide a detailed picture of the photochemical processes involved. researchgate.net

By combining experimental studies with computational modeling, a comprehensive understanding of the reaction mechanisms of this compound under both standard and non-standard conditions can be achieved. This knowledge will be instrumental in guiding the development of new and innovative applications for this versatile chemical compound.

Retrosynthesis Analysis